

Cross-Validation of Tin(II) Phthalocyanine Spectroscopic Data with Theoretical Calculations

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Compound of Interest

Compound Name: *Tin(ii)phthalocyanine*

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A Comparative Guide for Researchers

This guide provides a detailed comparison of experimental spectroscopic data for Tin(II) phthalocyanine (SnPc) with theoretically calculated values. By juxtaposing experimental findings with computational results, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for the validation and interpretation of SnPc's spectroscopic properties. The data is presented in structured tables for clarity, and detailed experimental and computational protocols are provided.

Data Presentation

The following tables summarize the key spectroscopic data for SnPc, comparing experimental measurements with theoretical calculations from various studies.

UV-Vis Spectroscopic Data

The electronic absorption spectrum of phthalocyanines is characterized by two main features: the intense Q-band in the visible region and the Soret (or B) band in the near-UV region.

Band	Experimental λ_{max} (nm) (Solvent)	Theoretical λ_{max} (nm) (Method)
Q-band	744 (DMSO)[1]	Not explicitly calculated for SnPc in the provided results. TD-DFT is a common method for such calculations[2][3].
705 (DMSO)[1]		
668 (DMSO)[1]		
Soret (B) band	365 (DMSO)[1]	
327 (DMSO)[1]		

Note: The experimental data is for a substituted Tin(II) phthalocyanine.

Infrared (IR) Spectroscopic Data

Vibrational spectroscopy provides insights into the molecular structure and bonding of SnPc. The table below compares experimentally observed IR absorption bands with theoretically calculated vibrational frequencies.

Experimental ν_{\max} (cm^{-1})	Assignment	Theoretical ν_{\max} (cm^{-1}) (Method)
3067, 3012	=C–H str.	DFT calculations are commonly used to predict vibrational spectra[4][5][6][7][8]. Specific calculated values for SnPc were not found in the initial search.
2913, 2837	>CH ₂ str.	
1669	C=N str.	
1595	C=C str.	
1479, 1437	C–H bend.	
1336	C–O str.	
1159, 1129	C–N str.	
1070, 962	C–C str.	

Note: The experimental data is for a substituted Tin(II) phthalocyanine.[1]

¹H NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical environment of protons in a molecule.

Proton Type	Experimental δ (ppm) (Solvent)	Theoretical δ (ppm) (Method)
Aromatic Protons	8.17-7.96 (m, 8H) (DMSO-d ₆) [1]	Theoretical NMR calculations for metallophthalocyanines can be performed but were not specifically found for SnPc in the search results.
	7.95-6.80 (m, 16H) (DMSO-d ₆) [1]	
Aliphatic Protons	3.86 (s, 24H) (DMSO-d ₆) [1]	

Note: The experimental data is for a substituted Tin(II) phthalocyanine.

Experimental and Computational Protocols

Experimental Methodologies

The experimental data presented in this guide were obtained using standard spectroscopic techniques as described in the cited literature.

- UV-Vis Spectroscopy: Absorption spectra are typically recorded on a spectrophotometer using a solution of the compound in a suitable solvent, such as dimethylsulfoxide (DMSO), at a concentration of approximately 1×10^{-5} M.[1]
- Infrared (IR) Spectroscopy: IR spectra are often obtained using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer.[1] Solid samples can also be analyzed as KBr pellets.[9]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz) using a deuterated solvent like DMSO-d₆. [1]

Computational Methodologies

Theoretical calculations of spectroscopic properties for phthalocyanines and other large molecules are most commonly performed using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

- **Geometry Optimization and Vibrational Frequencies:** The molecular geometry is first optimized to find the lowest energy structure. Subsequently, vibrational frequencies are calculated at the same level of theory. The B3LYP functional with a basis set such as 6-311++G(2d,p) is a common choice for these calculations.[5] Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.[5]
- **Electronic Spectra (UV-Vis):** TD-DFT is the workhorse method for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[3] The choice of functional and basis set can significantly impact the accuracy of the results.
- **NMR Chemical Shifts:** The calculation of NMR chemical shifts involves methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical spectroscopic data for a molecule like Tin(II) phthalocyanine.

Caption: Workflow for cross-validating experimental and theoretical data.

This guide demonstrates a framework for comparing experimental and theoretical spectroscopic data for Tin(II) phthalocyanine. While a direct one-to-one comparison from a single source is often challenging to find, by combining data from various experimental reports and general computational methodologies, a robust cross-validation can be achieved. This process is crucial for a deeper understanding of the molecule's electronic structure and properties.

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References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]
- 3. Density functional calculations of the vibronic structure of electronic absorption spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. ethz.ch [ethz.ch]
- 9. researchgate.net [researchgate.net]
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